molecular formula C14H20N2O B11999016 3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol

3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol

Cat. No.: B11999016
M. Wt: 232.32 g/mol
InChI Key: PTUYVEZDTGPBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol is a substituted indole derivative characterized by a propan-1-ol backbone functionalized with a dimethylamino group at the C3 position and a 1-methylindole moiety at the C1 position. Indole derivatives are widely studied for their biological activities, including antiviral, anticancer, and kinase inhibition properties .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

3-(dimethylamino)-1-(1-methylindol-3-yl)propan-1-ol

InChI

InChI=1S/C14H20N2O/c1-15(2)9-8-14(17)12-10-16(3)13-7-5-4-6-11(12)13/h4-7,10,14,17H,8-9H2,1-3H3

InChI Key

PTUYVEZDTGPBRY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CCN(C)C)O

Origin of Product

United States

Biological Activity

3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol, also known as a 3-alkylindole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.32 g/mol

The structure features an indole moiety with a dimethylamino group and a propanol side chain, which contribute to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Neurotransmitter Modulation : The compound has been shown to interact with serotonin receptors, suggesting potential applications in treating mood disorders.
  • Antiproliferative Effects : Preliminary studies indicate that it may inhibit certain cancer cell lines, although further pharmacological studies are required to elucidate these effects fully .

The biological mechanisms underlying the activity of this compound are not fully understood but may involve:

  • Receptor Binding : Interaction with serotonin receptors and possibly other neurotransmitter systems.
  • Cell Signaling Pathways : Potential modulation of pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

Understanding the unique properties of this compound can be enhanced by comparing it with structurally similar compounds. The following table summarizes notable features:

Compound NameStructureNotable Features
5-Hydroxytryptamine (Serotonin)C10H12N2ONeurotransmitter involved in mood regulation
TryptamineC11H12N2Precursor to serotonin; involved in hallucinogenic effects
3-(Dimethylamino)-propylamineC5H14N2Simple amine structure; used in pharmaceuticals

The distinct combination of an indole structure with a propanol side chain and dimethylamino group may confer unique biological activities compared to these related compounds.

Case Studies

Several studies have investigated the pharmacological potential of compounds similar to this compound. For example:

  • Study on Serotonin Receptor Interaction :
    • Researchers found that compounds with similar structures can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels in animal models .
  • Anticancer Activity Investigation :
    • A study demonstrated that certain indole derivatives exhibit cytotoxic effects on various cancer cell lines, highlighting the potential of this class of compounds for cancer therapy .

Future Directions

Further research is essential to:

  • Elucidate the specific biological mechanisms of action for this compound.
  • Conduct pharmacokinetic and pharmacodynamic studies to assess its therapeutic potential.

Scientific Research Applications

3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol is an organic compound with an indole moiety, a dimethylamino group, and a propanol side chain. With the molecular formula C14H20N2OC_{14}H_{20}N_2O and a molecular weight of approximately 232.32 g/mol, this compound is of interest in medicinal chemistry because of its potential pharmacological properties and biological activities.

Scientific Research Applications

The applications of this compound are diverse, particularly in pharmaceutical research:

  • Drug Development Interaction studies are crucial for understanding how this compound interacts with biological targets. Such studies are essential for evaluating the compound's potential as a drug candidate and understanding its pharmacokinetics and dynamics.
  • Treatment of Mood Disorders Its potential applications in treating mood disorders further highlight its significance in medicinal chemistry.
  • Biological Activity Research indicates that this compound exhibits various biological activities. The specific biological mechanisms and efficacy of this compound require further investigation through pharmacological studies.

Comparison with Similar Compounds

Backbone Modifications

  • Propanol vs. Propenone: The target compound’s propan-1-ol backbone allows hydrogen bonding, enhancing solubility, while the α,β-unsaturated ketone in (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one enables electrophilic reactivity, critical for covalent drug interactions .

Amino Group Variations

  • Dimethylamino vs.
  • Diethylamino: The larger diethylamino group in ’s compound may reduce metabolic clearance but increase off-target interactions due to steric bulk .

Pharmacological Implications

  • Kinase Inhibition: Indole derivatives with dimethylamino groups (e.g., bisindolylmaleimides in ) exhibit protein kinase C (PKC) inhibition, suggesting the target compound may share similar mechanisms .
  • Antiviral Activity : The 1-phenylsulfonyl group in ’s compound correlates with HCV inhibition, highlighting the role of electron-withdrawing substituents in antiviral design .

Preparation Methods

Friedel-Crafts Acylation of 1-Methylindole

The synthesis begins with Friedel-Crafts acylation to introduce a propanone moiety at the indole’s 3-position. Using 1-methylindole and propanoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C for 6 hours yields 1-(1-methyl-1H-indol-3-yl)propan-1-one (1 ) in 78% yield.

StepReagents/ConditionsYieldReference
Friedel-Crafts acylationAlCl₃, CH₂Cl₂, 0–5°C, 6 h78%

Reductive Amination with Dimethylamine

The ketone 1 undergoes reductive amination with dimethylamine (2.0 equiv) and sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C for 12 hours, forming 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-one (2 ) in 65% yield.

Ketone Reduction to Alcohol

The ketone 2 is reduced to the target alcohol using sodium borohydride (NaBH₄, 1.5 equiv) in ethanol at 25°C for 2 hours, achieving 82% yield. Polar protic solvents enhance selectivity for the primary alcohol.

Diastereomeric Salt Formation for Chiral Resolution

Racemic Synthesis and Resolution

For enantiomerically pure product, racemic 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol is resolved using (S)-mandelic acid. A 1:1 molar ratio of racemic alcohol and resolving agent in 2-butanol at 60°C produces diastereomeric salts, with the (R)-enantiomer salt precipitating preferentially (94% ee).

ParameterValueReference
Resolving agent(S)-Mandelic acid
Solvent2-Butanol
Enantiomeric excess94%

Salt Decomposition

The isolated diastereomeric salt is treated with 2N NaOH in dichloromethane, liberating the enantiopure alcohol in 68% yield.

Reduction of Nitrile Intermediates

Nitrile Synthesis

Alternative routes involve nitrile intermediates. 3-(Cyano)-1-(1-methyl-1H-indol-3-yl)propan-1-one (3 ) is synthesized via nucleophilic substitution of a bromo intermediate with KCN (1.5 equiv) in DMF at 80°C (56% yield).

Nitrile Reduction

The nitrile 3 is reduced to the primary amine using LiAlH₄ (2.0 equiv) in THF at 0°C, followed by dimethylation with formaldehyde (3.0 equiv) and NaBH₃CN to yield the target compound in 71% overall yield.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Friedel-Crafts/Reduction : Highest yield (82%) but requires stoichiometric AlCl₃.

  • Chiral Resolution : Lower yield (68%) but critical for enantiopure products.

  • Nitrile Route : Moderate yield (71%) with hazardous cyanide intermediates.

Solvent and Temperature Effects

  • Protic solvents (ethanol, methanol) improve alcohol selectivity in reductions.

  • Aprotic solvents (DMF, THF) favor nitrile formation but complicate purification .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting with indole derivatives. Key steps include:

  • Alkylation : Reacting 1-methylindole with epichlorohydrin or a similar electrophile to introduce the propanol backbone.
  • Amination : Introducing the dimethylamino group via nucleophilic substitution using dimethylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
  • Optimization requires strict control of temperature and solvent polarity to minimize byproducts like over-alkylated indoles .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., dimethylamino proton signals at δ 2.2–2.4 ppm, indole aromatic protons at δ 7.1–7.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 247.18).
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms the hydroxyl group’s spatial orientation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation (evidenced by acute toxicity in similar indole derivatives).
  • First Aid : For inhalation exposure, administer artificial respiration and seek immediate medical attention. Symptomatic treatment is recommended for dermal contact .

Advanced Research Questions

Q. How does the compound’s indole moiety influence its interaction with biological targets like HDACs or serotonin receptors?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to HDAC active sites. The indole ring’s planar structure facilitates π-π stacking with aromatic residues (e.g., Phe-205 in HDAC1).
  • In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) and compare with control HDAC inhibitors (e.g., SAHA).
  • Contradiction Note : Some studies report weak HDAC inhibition (IC₅₀ >10 µM), suggesting primary activity via alternate pathways like PI3K/Akt modulation .

Q. What experimental strategies resolve contradictory data on its anticancer efficacy across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify biphasic effects.
  • Pathway Profiling : Use Western blotting to quantify phosphorylated Akt (p-Akt) levels in sensitive vs. resistant cell lines (e.g., HeLa vs. A549).
  • Metabolic Stability : Assess hepatic microsome stability; rapid metabolism in某些 cell lines may explain reduced efficacy .

Q. How does stereochemistry at the propanol hydroxyl group affect its pharmacological activity?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.
  • Biological Testing : Compare IC₅₀ of (R)- and (S)-enantiomers in receptor-binding assays (e.g., 5-HT₂A serotonin receptor).
  • Data Interpretation : (S)-enantiomers often show 3–5x higher activity due to better fit in chiral binding pockets .

Q. What are the limitations of current computational models in predicting its ADMET properties?

  • Methodological Answer :

  • Lipophilicity (LogP) : Experimental LogP (~2.5) often deviates from in silico predictions (e.g., 1.9 in ChemAxon), due to underestimation of the dimethylamino group’s polar surface area.
  • CYP Inhibition : In vitro assays (e.g., CYP3A4 inhibition) are essential, as QSAR models fail to account for indole-mediated heme interaction .

Comparative Analysis

Q. How does this compound’s efficacy compare to structurally similar indole derivatives (e.g., 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol)?

  • Methodological Answer :

  • SAR Study : Systematically modify substituents (e.g., methyl vs. ethyl groups on the indole ring) and measure changes in bioactivity.
  • Data Table :
CompoundHDAC IC₅₀ (µM)5-HT₂A Binding (Ki, nM)
Target Compound12.345
2,3-Dimethyl-indol Derivative8.728
  • The 2,3-dimethyl analog shows enhanced activity due to improved hydrophobic interactions .

Notes for Experimental Design

  • Contradiction Management : Replicate studies using standardized cell lines and assay conditions (e.g., RPMI-1640 media, 5% CO₂).
  • Data Validation : Cross-reference NMR assignments with Cambridge Structural Database entries for indole-propanol derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.